Furyl vs. Nitrophenyl Tautomer Bias
In a direct head-to-head DFT study at the B3LYP/6-311++G(d,p) level, 3-furyl-4-allyl-5-mercapto-1,2,4-triazole (target compound) was compared with 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole. The results demonstrate that the furyl-substituted derivative exists in both thiol and thione tautomeric forms, whereas the m-nitrophenyl analog strongly favors the thione form due to the electron-withdrawing effect of the nitro group [1]. This difference alters the S–H and N–H bond lengths and the overall reactivity profile at the sulfur center.
| Evidence Dimension | Tautomeric equilibrium preference (thiol vs. thione form dominance) |
|---|---|
| Target Compound Data | Coexistence of thiol and thione forms; equilibrium sensitive to solvent polarity |
| Comparator Or Baseline | 3-(m-Nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole: thione form dominates |
| Quantified Difference | Qualitative shift in equilibrium; electron-withdrawing substituent at C3 stabilizes thione form |
| Conditions | DFT at B3LYP/6-311++G(d,p) level; gas phase and implicit solvent models |
Why This Matters
The furyl substituent preserves thiol nucleophilicity, making the target compound a more versatile S-alkylation substrate than electron-deficient phenyl analogs that lock the sulfur as a thione.
- [1] Shilajyan, H. A. et al. Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole. Next Materials 2026, 7, 100534. View Source
